molecular formula C9H10O2 B6160184 (1S,3S)-2,3-dihydro-1H-indene-1,3-diol CAS No. 190897-58-6

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol

Cat. No. B6160184
CAS RN: 190897-58-6
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol, also known as 1,3-dihydro-1H-indene-1,3-diol, is a natural product that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been isolated from a variety of natural sources, such as plants and fungi, and has been found to possess a variety of biological activities. In recent years, it has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been studied for its potential applications in the field of medicine and biochemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been shown to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.

Mechanism of Action

The exact mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol is not yet fully understood. However, it is believed to act by modulating various cellular processes, such as the production of reactive oxygen species, the regulation of gene expression, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been found to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an attractive candidate for further research. However, there are some limitations to using this compound for laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been fully studied.

Future Directions

The potential future directions of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol research include further exploration of its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research could be conducted to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs. Finally, further research could be conducted to develop novel synthetic methods for the synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol, as well as to explore its potential applications in other fields, such as agriculture and food science.

Synthesis Methods

The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol involves the use of a variety of chemical reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of an indene-1,3-diol and an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the alkyl halide to the indene-1,3-diol, followed by a dehydration reaction to form the desired (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is converted to phenyl-2-propanone (P2P) through a Friedel-Crafts acylation reaction using benzene and aluminum chloride as a catalyst.", "Step 2: P2P is reduced to phenyl-2-propanol using sodium borohydride as a reducing agent.", "Step 3: Phenyl-2-propanol is oxidized to phenyl-2-propanone using sodium hydroxide and hydrogen peroxide.", "Step 4: Phenyl-2-propanone is reacted with hydrochloric acid and sodium nitrite to form 2-nitro-1-phenylpropan-1-ol.", "Step 5: 2-nitro-1-phenylpropan-1-ol is reduced to 2-amino-1-phenylpropan-1-ol using copper sulfate and sodium bicarbonate.", "Step 6: 2-amino-1-phenylpropan-1-ol is cyclized to (1S,3S)-2,3-dihydro-1H-indene-1,3-diol using hydrochloric acid and sodium nitrite.", "Step 7: The product is purified using sodium chloride and water, and recrystallized from ethanol." ] }

CAS RN

190897-58-6

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.